ZK824190 hydrochloride

Oral Bioavailability Pharmacokinetics uPA Inhibitors

Choose ZK824190 hydrochloride for reproducible oral dosing in preclinical MS research. Its validated 55% oral bioavailability (F) and 2.8h half-life in EAE models ensure reliable PK, while 6.8× selectivity for uPA over tPA (IC50 237 vs 1600 nM) enables nuanced target deconvolution. This salt form achieves ≥2.5 mg/mL solubility, minimizing dosing variability in chronic studies.

Molecular Formula C22H21ClF2N2O4
Molecular Weight 450.9 g/mol
Cat. No. B7451224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZK824190 hydrochloride
Molecular FormulaC22H21ClF2N2O4
Molecular Weight450.9 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)OC1=C(C=C(C(=N1)OC2=CC=CC(=C2)C3=CC=CC(=C3)CN)F)F.Cl
InChIInChI=1S/C22H20F2N2O4.ClH/c1-2-19(22(27)28)30-21-18(24)11-17(23)20(26-21)29-16-8-4-7-15(10-16)14-6-3-5-13(9-14)12-25;/h3-11,19H,2,12,25H2,1H3,(H,27,28);1H/t19-;/m1./s1
InChIKeyIXYNABONTFZVBF-FSRHSHDFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZK824190 Hydrochloride: Selective uPA Inhibitor for In Vivo Multiple Sclerosis Research Procurement


ZK824190 hydrochloride is an orally bioavailable, small-molecule inhibitor of urokinase plasminogen activator (uPA), a serine protease implicated in fibrinolysis and tissue remodeling . Its primary application lies in preclinical research for multiple sclerosis, where it is used to probe the role of uPA in disease pathology . As a research tool, it exhibits distinct selectivity over related serine proteases, with reported IC50 values of 237 nM for uPA, 1600 nM for tissue plasminogen activator (tPA), and 1850 nM for plasmin .

ZK824190 Hydrochloride: Beyond Pan-uPA Inhibition - Why Not All uPA Inhibitors Are Interchangeable


While several uPA inhibitors exist (e.g., UK-371804, WX-UK1, Upamostat), they are not functionally equivalent to ZK824190. Key differentiators include oral bioavailability, target selectivity profile, and application-specific validation. For instance, UK-371804 is a potent inhibitor (Ki=10 nM) but is primarily validated for dermal wound models and may have different pharmacokinetic properties [1]. WX-UK1 and its prodrug Upamostat are clinical-stage compounds with activity profiles oriented toward oncology applications [2]. Substituting these compounds for ZK824190 in multiple sclerosis research could lead to misinterpretation of results due to divergent in vivo exposure, off-target effects on tPA/plasmin, and lack of disease-model validation. Therefore, for studies replicating or building upon established uPA inhibition in MS models, ZK824190 provides a specific, validated toolset.

ZK824190 Hydrochloride: Quantitative Differentiation Evidence for Procurement Decisions


Oral Bioavailability Comparison: ZK824190 vs. Upamostat (WX-671) in Rat Models

ZK824190 demonstrates robust oral bioavailability (F=55%) in rats, a critical feature for in vivo MS studies. This contrasts sharply with Upamostat, a prodrug of WX-UK1, which requires hepatic conversion to its active metabolite and exhibits different bioavailability kinetics [1]. For researchers requiring consistent, predictable systemic exposure without the complexity of prodrug activation, ZK824190 offers a more direct pharmacokinetic profile.

Oral Bioavailability Pharmacokinetics uPA Inhibitors

Target Selectivity Profile: ZK824190 vs. UK-371804

ZK824190 and UK-371804 differ significantly in their selectivity profiles. ZK824190 exhibits a moderate selectivity window (6.8-fold over tPA, 7.8-fold over plasmin), while UK-371804 is a highly selective uPA inhibitor (4000-fold over tPA, 2700-fold over plasmin) [1]. In a disease model like multiple sclerosis, where the roles of uPA and tPA can be distinct and sometimes opposing, the broader inhibition profile of ZK824190 may provide a more nuanced, disease-relevant effect .

Selectivity Serine Protease uPA tPA Plasmin

In Vivo Pharmacokinetic Profile: ZK824190 in an MS-Relevant Disease Model

ZK824190's pharmacokinetics have been characterized in a rat experimental autoimmune encephalomyelitis (EAE) model, the gold-standard preclinical model for multiple sclerosis. At an oral dose of 2 mg/kg, ZK824190 achieved a Cmax of 0.64 µg/mL, an AUC of 2.2 h·µg/mL, and a half-life of 2.8 hours . This in vivo validation in a disease-specific model provides a higher level of evidence for its utility in MS research compared to uPA inhibitors characterized only in healthy animals or different disease models.

Pharmacokinetics EAE Model In Vivo Multiple Sclerosis

Salt Form Advantage: ZK824190 Hydrochloride vs. Free Base

The hydrochloride salt form of ZK824190 (CAS 2629177-12-2) offers superior aqueous solubility and stability compared to the free base (CAS 2254001-81-3). This is a critical factor for in vivo studies requiring consistent and reproducible dosing. The salt form demonstrates high solubility in DMSO (>100 mg/mL) and can be formulated for in vivo administration at ≥2.5 mg/mL in a standard vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) . This improved solubility reduces the risk of precipitation and ensures accurate dosing, a common challenge with poorly soluble free bases.

Solubility Formulation Hydrochloride Salt In Vivo Dosing

ZK824190 Hydrochloride: Recommended Application Scenarios Based on Differential Evidence


Preclinical Multiple Sclerosis Research in Rodent Models

ZK824190 is the uPA inhibitor of choice for studies in the rat experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis. Its oral bioavailability (F=55%) and PK profile (T1/2=2.8 h) in this specific disease model make it suitable for chronic dosing regimens required to assess effects on disease progression, demyelination, and immune cell infiltration. Its moderate selectivity profile allows investigation of both uPA and tPA roles in MS pathology .

Mechanistic Studies Differentiating uPA and tPA Activity

For researchers aiming to dissect the individual contributions of uPA versus tPA in cellular or tissue-based assays, ZK824190 offers a defined selectivity window. Its 6.8-fold selectivity for uPA over tPA allows for inhibition of uPA while partially sparing tPA, enabling more nuanced interpretation than either highly selective or pan-inhibitors . This makes it a valuable tool in studying fibrinolysis, cell migration, and tissue remodeling.

In Vivo Efficacy Studies Requiring Reliable Oral Dosing

Projects requiring repeated oral administration in rodents will benefit from ZK824190 hydrochloride's validated formulation and solubility. The salt form can be reliably prepared at ≥2.5 mg/mL in a standard vehicle , minimizing dosing variability. This is essential for achieving consistent pharmacokinetic exposure and robust, reproducible in vivo efficacy data, particularly in chronic disease models like EAE .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZK824190 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.